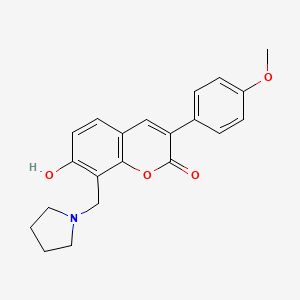

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core substituted with a 4-methoxyphenyl group at position 3, a pyrrolidin-1-ylmethyl moiety at position 8, and a hydroxyl group at position 5. Its structural uniqueness lies in the combination of electron-donating (methoxy) and hydrogen-bonding (hydroxyl) groups, along with a flexible pyrrolidine side chain, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-16-7-4-14(5-8-16)17-12-15-6-9-19(23)18(20(15)26-21(17)24)13-22-10-2-3-11-22/h4-9,12,23H,2-3,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSYSPHTNXRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-2-one core.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents like hydroxylamine-O-sulfonic acid.

Pyrrolidin-1-ylmethyl Substitution: The pyrrolidin-1-ylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinones or hydroxyquinones.

Reduction: Dihydro derivatives of the chromen-2-one core.

Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Bioactivity

Key Analogues and Their Features

Structure-Activity Relationship (SAR) Insights

Position 7 Substitution :

- Hydroxyl groups at position 7 (as in the target compound and 2f) are critical for hydrogen bonding with biological targets, enhancing binding affinity .

- Methoxy substitution (e.g., 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one) reduces polarity, improving membrane permeability but may decrease target specificity .

Position 8 Substitution :

- Pyrrolidin-1-ylmethyl (target compound) and piperazinylmethyl (e.g., BF18574) groups enhance solubility and modulate pharmacokinetics. The rigid piperazine ring in BF18574 may improve stability compared to pyrrolidine .

- Chlorine (compound 15) or hydrophobic chains (armenin) at position 8 alter electronic properties and bioavailability .

Position 3 Aromatic Substitution: 4-Methoxyphenyl (target compound) provides electron-donating effects, stabilizing charge-transfer interactions. 4-Hydroxyphenyl (2f) increases hydrogen-bond donor capacity but may lead to rapid metabolic oxidation .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

- Compound 2t (7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one) : Mp 141–143°C; low yield (17%) suggests synthetic challenges .

- Compound 12 (7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one) : Lacks the 8-pyrrolidinylmethyl group; higher polarity limits membrane permeability .

Spectroscopic Data

- ¹H NMR : The target compound’s pyrrolidine protons resonate at δ 2.67 (m, 4H) and 1.77 (m, 4H), distinct from piperidine derivatives (e.g., 2t: δ 2.67–1.77) .

- UV-Vis : Methoxy and hydroxyl groups in chromen-2-ones induce bathochromic shifts in polar solvents (e.g., DMF), as seen in analogues like 6h and 6l .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as a hydroxycoumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a hydroxyl group, a methoxyphenyl moiety, and a pyrrolidinylmethyl group. The following sections detail the biological activities associated with this compound, supported by various research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molar Mass | 351.4 g/mol |

| CAS Number | 717893-89-5 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, potentially mitigating inflammatory responses.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it effectively scavenges reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce the levels of inflammatory markers in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it inhibited the proliferation of several cancer types, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry highlighted that this compound showed a significant reduction in oxidative stress markers when tested against human liver cells exposed to oxidative agents .

- Anti-inflammatory Study : Another research article documented its efficacy in reducing inflammation in a murine model of arthritis, where it decreased joint swelling and pain scores significantly compared to controls .

- Anticancer Research : A recent investigation evaluated its effects on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates, suggesting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, and how are key intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the chromenone core via condensation between a phenol derivative and an aldehyde/ketone under reflux conditions. The pyrrolidin-1-ylmethyl group is introduced through nucleophilic substitution or Mannich reactions, requiring catalysts like BF₃·Et₂O or ZnCl₂. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures. Optimization of solvent polarity and temperature is critical to isolate intermediates with >90% purity .

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are most reliable?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy at C7, methoxyphenyl at C3) and FT-IR to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and crystal packing. For ambiguous signals, 2D NMR (COSY, HSQC) is employed to assign coupling patterns .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity (e.g., antimicrobial vs. anticancer) be systematically resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To resolve contradictions:

- Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus).

- Compare structural analogs (e.g., 6-hydroxy vs. 7-hydroxy derivatives) to isolate substituent effects.

- Use molecular docking to predict binding affinities against targets like topoisomerase II (anticancer) or bacterial efflux pumps (antimicrobial). Reference SAR tables from analogous coumarins to identify activity trends .

Q. What strategies optimize synthesis yield and purity for industrial-scale research applications while avoiding side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) using response surface methodology.

- In-line monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and detect intermediates.

- Continuous flow reactors : Enhance scalability and reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency. Post-synthesis, use preparative HPLC with C18 columns for high-purity isolation (>98%) .

Q. What computational methods predict the compound’s interactions with biological targets, and how are force fields parameterized?

- Methodological Answer :

- Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with parameters derived from quantum mechanical calculations (e.g., B3LYP/6-31G*). Simulate binding to cytochrome P450 or kinase domains for 100+ ns to assess stability.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs (e.g., pyrrolidinyl vs. piperidinyl substitutions). Validate predictions with SPR (surface plasmon resonance) assays .

Q. How do substitution patterns (e.g., hydroxy vs. methoxy groups) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP analysis : Measure octanol/water partitioning to assess hydrophobicity. Pyrrolidin-1-ylmethyl groups increase solubility (LogP ~2.5) compared to morpholine analogs (LogP ~3.0).

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Hydroxy groups at C7 undergo glucuronidation, while methoxy groups resist Phase I oxidation .

Q. What challenges arise in crystallographic analysis, and how are twinning or low-resolution data addressed?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands.

- Resolution limits : If data resolution >1.0 Å is unachievable, supplement with DFT-optimized geometries to constrain bond lengths/angles during refinement .

Q. How is the compound’s stability under physiological conditions (pH, temperature) evaluated for in vivo studies?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).

- Light sensitivity : Conduct ICH Q1B photostability testing. Use amber vials and quantify photoproducts (e.g., quinone derivatives) with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.